

# Application Notes and Protocols for Kinetic Modeling of <sup>18</sup>F-FCWAY PET Data

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing kinetic modeling with positron emission tomography (PET) data acquired using the radioligand <sup>18</sup>F-**FCWAY**. This document outlines detailed experimental protocols, discusses various kinetic modeling approaches, and presents quantitative data to aid in the design and analysis of <sup>18</sup>F-**FCWAY** PET studies for the investigation of serotonin 5-HT1A receptors.

# Introduction to <sup>18</sup>F-FCWAY and Kinetic Modeling

<sup>18</sup>F-**FCWAY** is a PET radioligand used to visualize and quantify serotonin 5-HT1A receptors in the brain. Kinetic modeling of dynamic <sup>18</sup>F-**FCWAY** PET data is essential for the accurate quantification of receptor density and binding, providing valuable insights into various neuropsychiatric disorders and the effects of pharmacological interventions.

However, quantitative analysis of <sup>18</sup>F-**FCWAY** data presents unique challenges. The radioligand is a substrate for the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier, which can affect its brain uptake.[1][2][3] Additionally, in vivo defluorination of <sup>18</sup>F-**FCWAY** can lead to the uptake of <sup>18</sup>F-fluoride in bone, potentially contaminating the signal in adjacent brain regions like the cerebellum.[4][5]

## **Experimental Protocols**



A meticulously planned experimental protocol is crucial for obtaining high-quality data for kinetic modeling.

## **Subject Preparation**

- Fasting: Subjects should fast for at least 6 hours prior to the PET scan to minimize any
  potential metabolic effects on radiotracer distribution.
- Medication: A thorough review of the subject's current medications is necessary. Drugs
  known to interact with the serotonergic system or P-gp function should be discontinued for
  an appropriate period before the scan, as determined by their pharmacokinetic properties
  and the study's objectives.
- Informed Consent: All procedures should be approved by a relevant ethics committee, and subjects must provide written informed consent.

#### **Radiotracer Administration**

- An intravenous bolus injection of <sup>18</sup>F-FCWAY is administered. The typical injected dose ranges from 192 to 376 MBq.[5]
- The specific activity and injected mass of the radiotracer should be recorded for each subject.

## **PET Data Acquisition**

- Scanner: A high-resolution PET scanner is used for data acquisition.
- Dynamic Scan: A dynamic PET scan is initiated simultaneously with the bolus injection of <sup>18</sup>F-FCWAY.
- Scan Duration: A total scan duration of 120 minutes is typically recommended to capture the full kinetic profile of the radiotracer.[5]
- Framing Scheme: The dynamic data is reconstructed into a series of time frames of increasing duration. A representative framing scheme would be:
  - 12 x 10 seconds



- 13 x 1 minute
- 9 x 5 minutes

### **Arterial Blood Sampling (for Arterial Input Function)**

For kinetic models that require an arterial input function (AIF), continuous or discrete arterial blood sampling is necessary.

- Catheterization: An arterial line is placed in the radial artery of the contralateral arm to the injection site.
- Sampling Schedule: Arterial blood samples are collected frequently in the initial minutes after injection (e.g., every 10-15 seconds for the first 2 minutes), with the sampling frequency decreasing over the course of the scan.
- Sample Processing:
  - Whole blood radioactivity is measured.
  - Plasma is separated by centrifugation.
  - Plasma radioactivity is measured.
  - Metabolite analysis is performed on plasma samples (e.g., using high-performance liquid chromatography) to determine the fraction of radioactivity corresponding to the parent radiotracer, as <sup>18</sup>F-FCWAY is metabolized in vivo.[5]

# **Kinetic Modeling Methodologies**

Several kinetic models can be applied to analyze dynamic <sup>18</sup>F-**FCWAY** PET data. The choice of model depends on the study objectives and the availability of an arterial input function.

### **Two-Tissue Compartment Model (2TCM)**

The 2TCM is a robust method that requires an arterial input function. It describes the exchange of the radiotracer between the blood plasma and two tissue compartments in the brain: a non-



displaceable compartment (free and non-specifically bound tracer) and a specifically bound compartment.

The model is defined by four rate constants:

- K1: Rate of tracer transport from plasma to the non-displaceable tissue compartment (ml/cm³/min).
- k2: Rate of tracer transport from the non-displaceable tissue compartment back to plasma (min<sup>-1</sup>).
- k3: Rate of tracer binding from the non-displaceable to the specific binding compartment (min<sup>-1</sup>).
- k4: Rate of tracer dissociation from the specific binding compartment (min<sup>-1</sup>).

A three-tissue compartment model may be necessary to account for a brain-penetrant radiometabolite of <sup>18</sup>F-**FCWAY**.[5]

The primary outcome measure from the 2TCM is the total volume of distribution (V\_T), which is the ratio of the tracer concentration in the tissue to that in the plasma at equilibrium. V\_T is a measure of the total receptor density (B max) and affinity (1/K D) of the radioligand.

### Simplified Reference Tissue Model (SRTM)

The SRTM is a non-invasive method that does not require arterial blood sampling. It uses a reference region, devoid of specific binding sites (e.g., the cerebellum), to estimate the non-displaceable tracer uptake.

The model assumes that the kinetics of the tracer in the reference region can be described by a single tissue compartment. The key outcome parameter is the binding potential relative to the non-displaceable uptake (BP\_ND), which is a measure of B\_max and affinity.

For <sup>18</sup>F-**FCWAY**, the use of the cerebellum as a reference region must be approached with caution due to potential contamination from bone uptake of <sup>18</sup>F-fluoride.[4][5]

## **Logan Graphical Analysis**



Logan graphical analysis is another method that can be used with or without an arterial input function. It provides a linear graphical representation of the dynamic PET data, the slope of which is proportional to the total distribution volume  $(V_T)$  when an AIF is used, or the distribution volume ratio (DVR) when a reference tissue is used. The DVR is approximately equal to BP ND + 1.

# Data Presentation Quantitative Data Tables

The following tables summarize typical experimental parameters and quantitative kinetic data for <sup>18</sup>F-**FCWAY** and a similar 5-HT1A receptor radioligand, <sup>18</sup>F-mefway.

Table 1: Typical Experimental Parameters for an <sup>18</sup>F-FCWAY PET Study

Parameter	Value
Injected Dose	192 - 376 MBq
Scan Duration	120 minutes
Arterial Sampling	Required for 2TCM
Reference Region (for SRTM)	Cerebellum (with caution)

Table 2: Volume of Distribution (V\_T) of 18F-FCWAY in Human Brain Regions

Brain Region	Baseline V_T (mL/cm³)	Post-Tariquidar V_T (mL/cm³)
Hippocampus	~2.5	~4.5
Insula	~2.0	~3.8
Cingulate	~1.8	~3.5
Striatum	~1.5	~3.0
Amygdala	~2.2	~4.0
Cerebellum	~1.2	~2.2
Insula  Cingulate  Striatum  Amygdala	~2.0 ~1.8 ~1.5 ~2.2	~3.8 ~3.5 ~3.0 ~4.0



Note: Data are approximate values derived from graphical representations in the cited literature and are presented to illustrate the magnitude of V\_T and the effect of P-gp inhibition with tariquidar.[5]

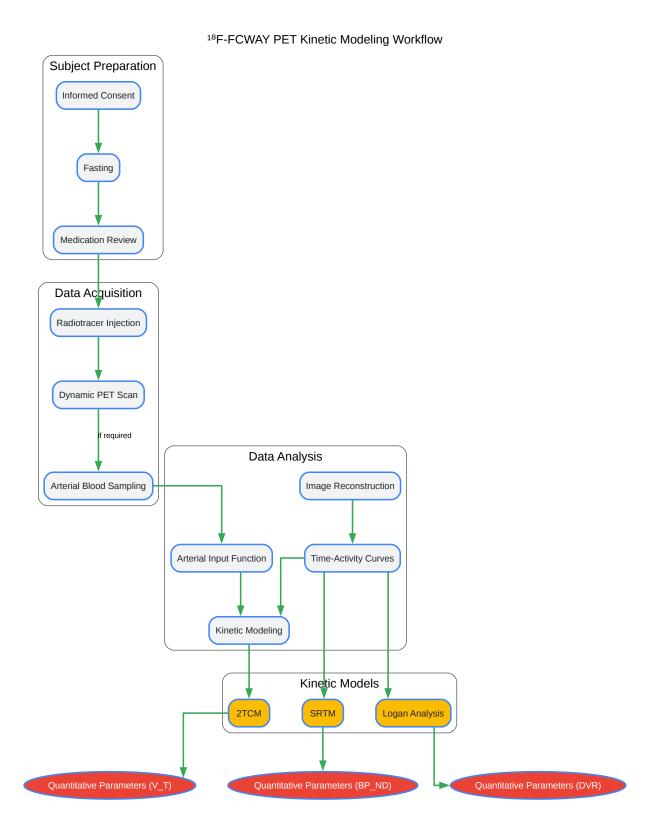
Table 3: Binding Potential (BP\_ND) of <sup>18</sup>F-mefway in Human Brain Regions (for comparative purposes)

Brain Region	BP_ND
Mesial Temporal Lobe	2.4
Insular Cortex	1.6
Anterior Cingulate Gyrus	1.2
Raphe Nuclei	0.8
Occipital Cortex	0.6 - 0.9

Disclaimer: These BP\_ND values are for <sup>18</sup>F-mefway, a similar 5-HT1A receptor radioligand, and are provided for context as comprehensive BP\_ND data for <sup>18</sup>F-**FCWAY** is limited in the public domain.[4]

# Mandatory Visualizations Diagrams of Workflows and Models



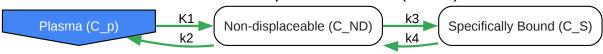


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Caption: Workflow for <sup>18</sup>F-FCWAY PET kinetic modeling.



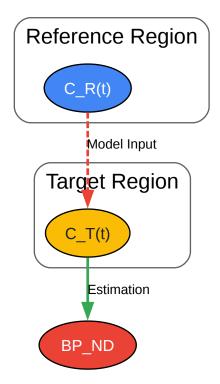
#### Two-Tissue Compartment Model (2TCM)



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Caption: The Two-Tissue Compartment Model (2TCM).

#### Simplified Reference Tissue Model (SRTM)



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Caption: The Simplified Reference Tissue Model (SRTM).

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